N-Acetyl-D-leucine N-Acetyl-D-leucine N-acetyl-D-leucine is the N-acetyl derivative of D-leucine. It is a N-acetyl-D-amino acid and a D-leucine derivative. It is a conjugate acid of a N-acetyl-D-leucinate. It is an enantiomer of a N-acetyl-L-leucine.
DS-1211 is a potent and selective novel small molecule tissue-nonspecific alkaline phosphatase (TNAP) inhibitor.
N-Acetyl-D-leucine is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 19764-30-8
VCID: VC21536916
InChI: InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1
SMILES: CC(C)CC(C(=O)O)NC(=O)C
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

N-Acetyl-D-leucine

CAS No.: 19764-30-8

Cat. No.: VC21536916

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-D-leucine - 19764-30-8

CAS No. 19764-30-8
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name (2R)-2-acetamido-4-methylpentanoic acid
Standard InChI InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1
Standard InChI Key WXNXCEHXYPACJF-SSDOTTSWSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)O)NC(=O)C
SMILES CC(C)CC(C(=O)O)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C

Definition and Chemical Identity

Chemical Structure and Classification

N-Acetyl-D-leucine (CAS: 19764-30-8) is the N-acetyl derivative of D-leucine with the empirical formula C8H15NO3 and a molecular weight of 173.21 . It is classified as an N-acetyl-D-amino acid and a D-leucine derivative . Chemically, it represents the D-enantiomer of N-acetyl-leucine, meaning it has the opposite stereochemistry at the chiral center compared to the L-form . This compound functions as a conjugate acid of N-acetyl-D-leucinate and possesses unique pharmacological properties distinct from its L-enantiomer .

Chemical Properties

Physical Characteristics

N-Acetyl-D-leucine exhibits specific physical properties that distinguish it as a unique chemical entity. The compound has a melting point of 176-177°C and a predicted boiling point of 369.7±25.0°C . Its density is calculated to be approximately 1.069±0.06 g/cm3 . The refractive index is reported as 23° (C=4, EtOH), which provides information about how light interacts with the substance . These physical parameters are essential for identification, purification, and quality control of the compound in both research and pharmaceutical contexts.

Hazard CodeDescription
H302Acute toxicity, oral
H315Skin corrosion/irritation
H320Serious eye damage/eye irritation
H335Specific target organ toxicity, single exposure; Respiratory tract irritation

Table 1: GHS Hazard Statements for N-Acetyl-D-leucine

Precautionary measures include thoroughly washing hands after handling, avoiding consumption during use, rinsing mouth if swallowed, and contacting a poison center or physician if ingested and feeling unwell . These safety considerations are important for researchers and pharmaceutical professionals working with this compound.

Pharmacokinetics

Absorption and Distribution Patterns

When administered orally as part of the racemate (N-acetyl-DL-leucine), the D-enantiomer demonstrates significantly higher plasma concentrations compared to the L-enantiomer at all measured time points . This pharmacokinetic disparity results in dramatically different exposure levels between the enantiomers. Following oral administration of the racemate at 100 mg/kg, N-Acetyl-D-leucine reaches a maximum plasma concentration (Cmax) of 86,100 ng/mL, which is substantially higher than the 341 ng/mL observed for the L-enantiomer . Similarly, the area under the curve (AUC) for the D-enantiomer is 75,800 hng/mL compared to just 2,560 hng/mL for the L-enantiomer .

The D-enantiomer also demonstrates greater persistence in plasma, remaining detectable for up to 8 hours after administration with a last measurable concentration of 247 ng/mL, while the L-enantiomer becomes undetectable after 2 hours with a final concentration of 623 ng/mL . These findings indicate a substantial difference in how the body processes these two enantiomers despite their structural similarity.

Tissue Distribution

Research indicates that N-Acetyl-D-leucine distributes to various tissues, including the brain and muscle, after oral administration . Importantly, the D-enantiomer was found at much higher concentrations in these tissues compared to the L-enantiomer . This differential tissue distribution has significant implications for the potential therapeutic applications and side effect profiles of these compounds, particularly for conditions affecting the central nervous system or muscular function.

Elimination Parameters

Despite the significant differences in absorption and distribution, the elimination kinetics of the two enantiomers appear remarkably similar. The first-order elimination rate constant (ke) for N-Acetyl-D-leucine is approximately 2.2 h-1 compared to 2.8 h-1 for the L-enantiomer when administered as the racemate . These similar elimination rates are visually evident in the parallel slopes observed in semilog plots of plasma concentration versus time . The half-life (T1/2) values are correspondingly similar at 0.31 h for the D-enantiomer and 0.40 h for the L-enantiomer .

ParameterN-Acetyl-D-leucineN-Acetyl-L-leucine
Cmax (ng/mL)86,100341
AUC (h*ng/mL)75,8002,560
ke (h-1)2.22.8
T1/2 (h)0.310.40
Last detectable time (h)82
Last concentration (ng/mL)247623

Table 2: Comparative Pharmacokinetic Parameters Following Racemic Administration

Comparative Pharmacokinetics at Different Dosing Regimens

When N-Acetyl-D-leucine is administered as a minor component (2.6%) of purified N-acetyl-L-leucine (97.4%), it exhibits different pharmacokinetic parameters compared to racemic administration. In this scenario, the plasma Cmax of the D-enantiomer is reduced to 436 ng/mL with an AUC of 573 h*ng/mL . This dramatic difference highlights the potential for interaction between the enantiomers during absorption and metabolism.

Mechanism of Action and Interaction

Competitive Inhibition Hypothesis

The pharmacokinetic data suggests that there may be competitive interactions between the enantiomers. Researchers propose that the D-enantiomer likely inhibits the uptake of the L-enantiomer at intestinal carriers . Additionally, first-pass metabolism appears to affect the L-enantiomer through deacetylation processes, while the D-enantiomer remains largely unaffected by this metabolic pathway . This differential handling explains the much higher plasma and tissue concentrations of the D-enantiomer when administered as part of the racemate.

Metabolic Fate

In tissues such as brain and muscle, levels of N-acetyl-L-leucine are lower than N-acetyl-D-leucine, which is consistent with the rapid conversion of the L-enantiomer into L-leucine and its subsequent utilization through normal leucine metabolic pathways . The D-enantiomer, being less susceptible to these metabolic processes, accumulates to higher levels in these tissues. This metabolic difference has important implications for the potential accumulation of the D-enantiomer during chronic administration of the racemate.

Therapeutic Implications

Clinical Considerations

The pharmacokinetic differences between the enantiomers have important clinical implications. The authors of the pharmacokinetic study suggest that during chronic administration of the racemate, the D-enantiomer would accumulate due to its higher plasma concentrations and longer detection time . This accumulation could potentially lead to negative effects, although the specific nature of these effects requires further investigation.

Based on the combined pharmacokinetic and efficacy data, researchers have suggested that the use of purified N-acetyl-L-leucine may be preferable to the racemate or N-acetyl-D-leucine in clinical applications . This recommendation stems from the identification of the L-enantiomer as the pharmacologically active form in disease models, coupled with concerns about potential adverse effects from D-enantiomer accumulation.

Manufacturing and Supply

Quality Control Considerations

The precise stereochemical purity of N-acetyl-leucine preparations is critically important given the significant pharmacokinetic differences between the enantiomers. The research indicates that commercially available "purified" N-acetyl-L-leucine may contain small amounts (e.g., 2.6%) of the D-enantiomer . This contamination, while minor, could potentially affect pharmacokinetic profiles and therapeutic outcomes, particularly during long-term administration.

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